![molecular formula C18H27N3O2 B5460669 N~3~-(4-isopropylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide](/img/structure/B5460669.png)
N~3~-(4-isopropylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-(4-isopropylphenyl)-N~1~,N~1~-dimethyl-1,3-piperidinedicarboxamide, commonly known as IDRA-21, is a nootropic compound that belongs to the class of ampakines. Ampakines are a group of compounds that enhance the activity of AMPA receptors in the brain. IDRA-21 is a potent and selective positive allosteric modulator of AMPA receptors, which are involved in synaptic plasticity, learning, and memory.
Wirkmechanismus
IDRA-21 acts as a positive allosteric modulator of AMPA receptors, which are glutamate-gated ion channels that mediate fast synaptic transmission in the brain. AMPA receptors are involved in synaptic plasticity, which is the ability of synapses to strengthen or weaken over time in response to activity. IDRA-21 enhances the activity of AMPA receptors by increasing their sensitivity to glutamate, which results in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects
IDRA-21 has been shown to improve cognitive function, memory, and learning in animal models. It has also been found to be neuroprotective and to have antidepressant and anxiolytic effects. In addition, IDRA-21 has been shown to increase the release of acetylcholine, dopamine, and noradrenaline in the brain, which are neurotransmitters involved in cognitive function, mood, and motivation.
Vorteile Und Einschränkungen Für Laborexperimente
IDRA-21 has several advantages for lab experiments. It is a highly selective and potent positive allosteric modulator of AMPA receptors, which makes it a useful tool for studying the role of AMPA receptors in synaptic plasticity, learning, and memory. It also has a long half-life and can be administered orally, which makes it easy to use in animal studies.
However, there are also some limitations to using IDRA-21 in lab experiments. It has a narrow therapeutic window and can be toxic at high doses, which makes it difficult to determine the optimal dose for experiments. In addition, it has not been extensively studied in humans, so its safety and efficacy in humans are not well established.
Zukünftige Richtungen
There are several future directions for research on IDRA-21. One area of research is to investigate its potential therapeutic effects in neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression. Another area of research is to study its mechanism of action in more detail, including its effects on synaptic plasticity and the release of neurotransmitters. Finally, there is a need for more studies to determine the safety and efficacy of IDRA-21 in humans, which could lead to its development as a therapeutic agent.
Synthesemethoden
IDRA-21 was first synthesized by a team of researchers led by Edward Roberts at the University of Pittsburgh in 1995. The synthesis method involves the reaction of 4-isopropylphenylhydrazine with diethyl 1,3-acetonedicarboxylate to form the corresponding hydrazone. The hydrazone is then reacted with dimethylamine and acetic anhydride to yield IDRA-21.
Wissenschaftliche Forschungsanwendungen
IDRA-21 has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders. It has been shown to enhance cognitive function, memory, and learning in animal models. IDRA-21 has also been found to be neuroprotective and to have antidepressant and anxiolytic effects.
Eigenschaften
IUPAC Name |
1-N,1-N-dimethyl-3-N-(4-propan-2-ylphenyl)piperidine-1,3-dicarboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O2/c1-13(2)14-7-9-16(10-8-14)19-17(22)15-6-5-11-21(12-15)18(23)20(3)4/h7-10,13,15H,5-6,11-12H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOFQMMODROCFD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.